4-Etilmecatinona Clorhidrato

Descripción general

Descripción

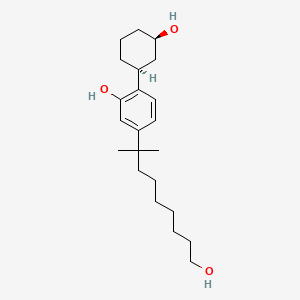

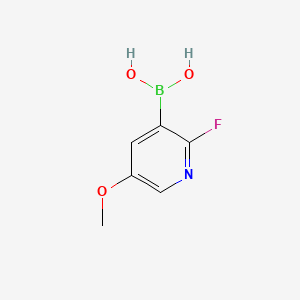

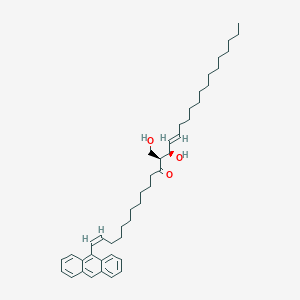

4-Etilmetilcatinona (hidrocloruro) es un estimulante sintético y entactógeno que pertenece a la clase de sustancias químicas de las catinonas. Está estructuralmente relacionado con la 4-metilmetilcatinona (mefedrona) y es conocido por sus propiedades psicoactivas. Este compuesto se ha identificado en varios países y se utiliza a menudo para fines forenses y de investigación .

Aplicaciones Científicas De Investigación

4-Etilmetilcatinona (hidrocloruro) tiene varias aplicaciones de investigación científica:

Medicina: Aunque no está aprobado para uso médico, se estudia por sus propiedades farmacológicas y posibles aplicaciones terapéuticas.

Industria: Se utiliza en el desarrollo de nuevas sustancias psicoactivas y para análisis forenses.

Mecanismo De Acción

El mecanismo de acción de la 4-Etilmetilcatinona (hidrocloruro) implica la inhibición de los transportadores de monoaminas, lo que conduce a un aumento de los niveles de neurotransmisores como la dopamina, la noradrenalina y la serotonina en la hendidura sináptica. Esto da lugar a efectos estimulantes y entactógenos. El compuesto se dirige principalmente al transportador de dopamina, contribuyendo a sus propiedades psicoactivas .

Análisis Bioquímico

Biochemical Properties

4-Ethylmethcathinone Hydrochloride plays a significant role in biochemical reactions, primarily by interacting with monoamine transporters and receptors. It has been shown to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This interaction is similar to that of other stimulant drugs, which enhances neurotransmission and produces stimulant effects. The compound’s interaction with monoamine transporters is a key aspect of its biochemical properties.

Cellular Effects

4-Ethylmethcathinone Hydrochloride affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to increase intracellular calcium levels, which can affect various signaling pathways and cellular functions . Additionally, 4-Ethylmethcathinone Hydrochloride can modulate the expression of genes involved in neurotransmitter synthesis and release, further impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 4-Ethylmethcathinone Hydrochloride involves its binding interactions with monoamine transporters and receptors. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, the compound increases the availability of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and the stimulant effects associated with the compound. Additionally, 4-Ethylmethcathinone Hydrochloride may interact with other biomolecules, such as enzymes involved in neurotransmitter metabolism, further influencing its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethylmethcathinone Hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethylmethcathinone Hydrochloride can degrade over time, leading to changes in its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity.

Dosage Effects in Animal Models

The effects of 4-Ethylmethcathinone Hydrochloride vary with different dosages in animal models. At low doses, the compound produces stimulant effects, such as increased locomotor activity and enhanced neurotransmission . At high doses, 4-Ethylmethcathinone Hydrochloride can produce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s effects become more pronounced at higher doses, leading to potential risks of overdose and toxicity.

Metabolic Pathways

4-Ethylmethcathinone Hydrochloride is involved in various metabolic pathways, including phase I and phase II metabolism. The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 4-Ethylmethcathinone Hydrochloride, influencing its metabolic flux and metabolite levels. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on the body.

Transport and Distribution

The transport and distribution of 4-Ethylmethcathinone Hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its localization and accumulation . Transporters such as the dopamine transporter and serotonin transporter play a role in the uptake and distribution of 4-Ethylmethcathinone Hydrochloride, affecting its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

4-Ethylmethcathinone Hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules and its overall effects . Post-translational modifications and targeting signals play a role in directing 4-Ethylmethcathinone Hydrochloride to specific subcellular locations, impacting its biochemical and cellular properties.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Etilmetilcatinona (hidrocloruro) normalmente implica los siguientes pasos:

Material de Partida: La síntesis comienza con el precursor adecuado, como la 4-etilpropiofenona.

Aminación Reductiva: El precursor se somete a aminación reductiva con metilamina en presencia de un agente reductor como el cianoborohidruro de sodio.

Formación del Hidrocloruro: La base libre resultante se convierte entonces en su sal de hidrocloruro mediante el tratamiento con ácido clorhídrico.

Métodos de Producción Industrial

Los métodos de producción industrial para la 4-Etilmetilcatinona (hidrocloruro) son similares a la síntesis de laboratorio, pero se amplían para adaptarse a cantidades mayores. Estos métodos suelen implicar reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes .

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Etilmetilcatinona (hidrocloruro) se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar las cetonas o los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo amina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen:

Oxidación: Ácido 4-etilbenzoilfórmico

Reducción: 4-Etilmetilcatinol

Sustitución: Derivados N-alquilo o N-acilo de la 4-Etilmetilcatinona

Comparación Con Compuestos Similares

4-Etilmetilcatinona (hidrocloruro) es estructuralmente similar a otras catinonas, como:

- 4-Metilmetilcatinona (mefedrona)

- 4-Metiletilcatinona

- 3,4-Dimetilmetilcatinona

Singularidad

- 4-Etilmetilcatinona tiene un grupo etilo único en la posición para del anillo fenilo, lo que la diferencia de otros compuestos similares.

- Presenta diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con sus análogos, lo que lleva a variaciones en la potencia y la duración de los efectos .

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAVBQDFUOWSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348016 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-87-4 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYLMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

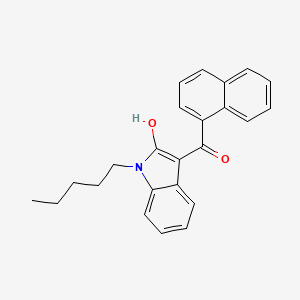

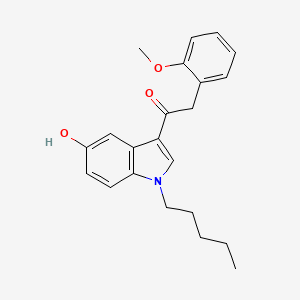

![[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594045.png)

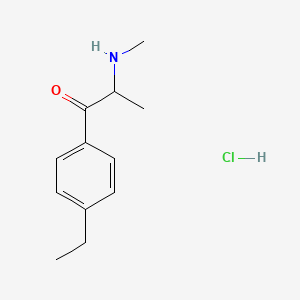

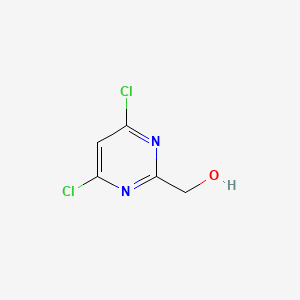

![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone](/img/structure/B594047.png)

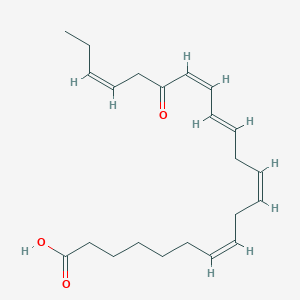

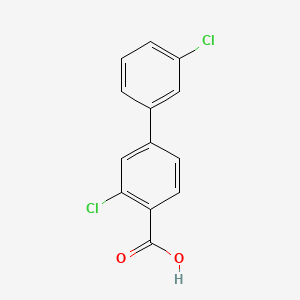

![1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone](/img/structure/B594052.png)